molecular formula C14H17N B11898723 1-Cyclopentyl-3,4-dihydroisoquinoline

1-Cyclopentyl-3,4-dihydroisoquinoline

Cat. No.: B11898723
M. Wt: 199.29 g/mol
InChI Key: WBHJIHCXQGJVOQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3,4-dihydroisoquinoline is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocycles. Isoquinolines are known for their diverse biological activities and are found in many natural products and synthetic compounds. The cyclopentyl group attached to the 1-position of the dihydroisoquinoline ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting isoquinoline is then hydrogenated to form the dihydroisoquinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopentyl-3,4-dihydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-3,4-dihydroisoquinoline stands out due to the presence of the cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-cyclopentyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H17N/c1-2-7-12(6-1)14-13-8-4-3-5-11(13)9-10-15-14/h3-5,8,12H,1-2,6-7,9-10H2

InChI Key

WBHJIHCXQGJVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NCCC3=CC=CC=C32

Origin of Product

United States

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